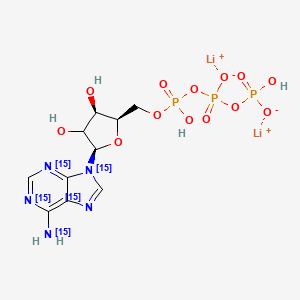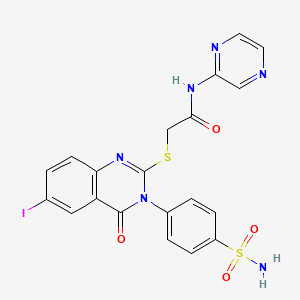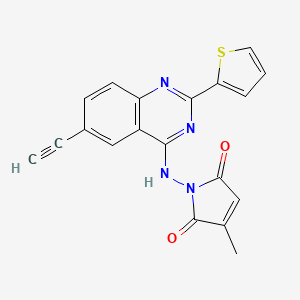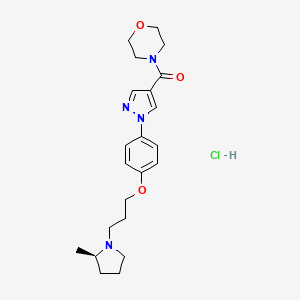![molecular formula C36H43N7O3 B12375681 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reagents: 5-methyl-1H-indazole, 1-methylpiperidine, sodium hydride
- Conditions: Stirring at room temperature in dimethylformamide
Spirocyclic Structure Formation:
- Reagents: 2,7-diazaspiro[3.5]nonane, ethyl vinyl ether
- Conditions: Heating under nitrogen atmosphere
Attachment of Prop-2-en-1-one Group:
- Reagents: acryloyl chloride, triethylamine
- Conditions: Stirring at low temperature in dichloromethane
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline core, followed by the introduction of the indazole and piperidine moieties. The final steps involve the formation of the spirocyclic structure and the attachment of the prop-2-en-1-one group.
-
Quinazoline Core Formation:
- Reagents: 2-aminobenzonitrile, ethyl chloroformate
- Conditions: Reflux in anhydrous ethanol
化学反応の分析
Types of Reactions: 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents, controlled temperature
- Major Products: Oxidized derivatives with altered functional groups
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperature
- Major Products: Reduced derivatives with hydrogenated functional groups
-
Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent choice depending on the nucleophile, temperature control
- Major Products: Substituted derivatives with new functional groups
科学的研究の応用
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
-
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its ability to modulate specific biological pathways.
-
Industry:
- Used in the development of advanced materials.
- Studied for its potential applications in catalysis and material science.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
- 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one can be compared with other quinazoline derivatives, indazole derivatives, and spirocyclic compounds.
Uniqueness:
- The combination of the quinazoline core, indazole moiety, and spirocyclic structure makes this compound unique.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
特性
分子式 |
C36H43N7O3 |
|---|---|
分子量 |
621.8 g/mol |
IUPAC名 |
1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H43N7O3/c1-6-24-19-26-32(33(45-8-3)31(24)30-23(4)9-10-28-27(30)20-37-40-28)38-35(46-25-11-15-41(5)16-12-25)39-34(26)42-17-13-36(14-18-42)21-43(22-36)29(44)7-2/h6-7,9-10,19-20,25H,1-2,8,11-18,21-22H2,3-5H3,(H,37,40) |
InChIキー |
RTGLLUBINICLSG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC2=C1N=C(N=C2N3CCC4(CC3)CN(C4)C(=O)C=C)OC5CCN(CC5)C)C=C)C6=C(C=CC7=C6C=NN7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)





![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)



![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
